molecular formula C8H18ClNO5 B13409229 (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)

(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)

カタログ番号: B13409229
分子量: 243.68 g/mol
InChIキー: QHWGCVIAMMMOPR-FHCFQYKESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The mixture of (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid and (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile is a synthetic intermediate critical in the production of (R)-Citalopram Oxalate, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders . The mixture combines two distinct components:

Tartaric Acid Derivative: The (2S,3S)-configured butanedioic acid ester, substituted with 4-methylbenzoyl groups, serves as a chiral auxiliary or resolving agent in enantioselective synthesis .

Benzofuran Carbonitrile Derivative: The (1R)-configured isobenzofurancarbonitrile contains a 3-aminopropyl chain and a 4-fluorophenyl group, contributing to the stereochemical specificity required for serotonin transporter (SERT) inhibition .

This mixture is supplied as a pure compound (CAS 928652-49-7) with a molecular formula of C₈H₁₇NO₅·HCl (for one component) and is regulated under FDA Drug Master File (DMF) guidelines to ensure manufacturing compliance . Its primary role is to enable the stereocontrolled synthesis of citalopram derivatives, highlighting its importance in pharmaceutical chemistry .

特性

分子式

C8H18ClNO5

分子量

243.68 g/mol

IUPAC名

(3S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

InChI

InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5?,6?,7-,8?;/m0./s1

InChIキー

QHWGCVIAMMMOPR-FHCFQYKESA-N

異性体SMILES

C1C(C([C@H](C(N1CCO)CO)O)O)O.Cl

正規SMILES

C1C(C(C(C(N1CCO)CO)O)O)O.Cl

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid typically involves esterification reactions where butanedioic acid is reacted with 4-methylbenzoic acid under acidic conditions. The reaction is facilitated by catalysts such as sulfuric acid or p-toluenesulfonic acid.

For the preparation of (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile, a multi-step synthetic route is employed

Industrial Production Methods: Industrial production of these compounds often utilizes continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .

化学反応の分析

Types:

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare the mixture’s structural, functional, and regulatory attributes with analogous compounds:

Compound Name Key Structural Features Applications Pharmacological Activity Regulatory Status Source
(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-Benzofurancarbonitrile Mixture Tartaric acid ester + fluorinated benzofuran with aminopropyl chain Intermediate for (R)-Citalopram Oxalate None (synthetic intermediate) USDMF, GMP-compliant Synthetic
Chicoric Acid (Dicaffeoyl Tartaric Acid) (2R,3R)-2,3-Bis[[E]-3-(3,4-dihydroxyphenyl)propenoyl]butanedioic acid Antioxidant supplements, cosmetics Antioxidant, immunomodulatory Dietary supplement Natural (Echinacea)
Di-P-Toluoyl-D-Tartaric Acid (2S,3S)-2,3-Bis(4-methylbenzoyl)butanedioic acid Chiral resolving agent in synthesis None (chiral separation) USDMF, API-grade Synthetic
Escitalopram Oxalate (1S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile SSRI antidepressant Serotonin reuptake inhibition FDA-approved drug Synthetic

Structural and Functional Analysis

Chirality and Stereochemical Impact :

  • The mixture’s (2S,3S) -tartaric acid derivative contrasts with Chicoric Acid’s (2R,3R) configuration, which is naturally derived and lacks fluorinated aromatic groups . This stereochemical divergence dictates their roles: the mixture enables enantioselective drug synthesis, while Chicoric Acid functions as a bioactive phytochemical.
  • Di-P-Toluoyl-D-Tartaric Acid shares the (2S,3S) configuration with the mixture’s tartaric acid component but lacks the benzofuran moiety, limiting its use to chiral resolution rather than drug synthesis .

Pharmacological Relevance: The (1R)-benzofurancarbonitrile component in the mixture mirrors the core structure of Escitalopram Oxalate but differs in substituents (aminopropyl vs. dimethylaminopropyl) and stereochemistry. Escitalopram’s (1S) configuration enhances its SERT affinity compared to racemic citalopram .

Regulatory and Industrial Use :

  • The mixture’s tartaric acid component is governed by USDMF requirements for API manufacturing , whereas Chicoric Acid is classified as a dietary supplement, bypassing stringent drug regulations . Di-P-Toluoyl-D-Tartaric Acid follows API-grade standards but is primarily used in resolving enantiomers .

Key Research Findings

  • Synthetic Efficiency : The mixture’s combination of a tartaric acid ester and fluorinated benzofuran enables high-yield, stereocontrolled synthesis of citalopram derivatives, reducing racemization risks .
  • Bioactivity Gaps : Unlike Chicoric Acid , the mixture lacks direct bioactivity but is indispensable for producing SSRIs with optimized pharmacokinetics .
  • Regulatory Challenges : Compliance with USDMF guidelines ensures the mixture’s safety in API production, whereas natural analogs like Chicoric Acid face fewer regulatory hurdles .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this mixture in academic research?

Synthesis and purification require precision due to the stereochemical complexity of the components. Key approaches include:

  • Flow Chemistry : Utilize continuous-flow reactors to enhance reproducibility and control reaction parameters (e.g., temperature, residence time). This minimizes side reactions and improves yield .
  • Design of Experiments (DoE) : Apply statistical models to optimize reaction conditions (e.g., molar ratios, solvent systems) for high-purity outputs .
  • Controlled Copolymerization : For derivatives, employ stepwise addition of monomers to regulate molecular weight and stereochemistry .

Q. Example Table: Flow Chemistry Parameters

ParameterOptimal RangeImpact on Yield
Residence Time10–15 minMaximizes conversion
Temperature25–30°CReduces degradation
Solvent Ratio (H₂O:EtOH)3:1Enhances solubility

Q. How should researchers handle safety and stability during experimental procedures involving this mixture?

  • Handling : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact. Avoid static discharge and open flames .
  • Storage : Store in airtight containers at room temperature (15–25°C) with desiccants to prevent hydrolysis of ester groups .
  • Decontamination : For spills, neutralize with inert adsorbents (e.g., silica gel) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict stereochemical outcomes and intermolecular interactions?

  • Density Functional Theory (DFT) : Calculate energy minima for stereoisomers to predict dominant conformers. Compare with NMR/XRPD data to validate .
  • Molecular Dynamics (MD) : Simulate solvent effects on the mixture’s stability, focusing on hydrogen bonding between the carboxylic acid and aminopropyl groups .
  • Machine Learning : Train models on existing crystallographic data (e.g., SHELX-refined structures) to predict packing motifs .

Q. Example Table: Computational Parameters for DFT

ParameterSettingPurpose
Basis SetB3LYP/6-31G(d)Electron correlation
Solvation ModelCOSMO-RSSolvent interactions
Convergence Criteria1e⁻⁶ HartreeEnergy accuracy

Q. What strategies resolve contradictions in spectroscopic data between the two components?

  • Crystallographic Refinement : Use SHELXL to resolve ambiguous NOE signals or overlapping peaks in NMR by cross-validating with single-crystal X-ray data .
  • Chromatographic Separation : Employ chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers for individual spectroscopic analysis .
  • Dynamic NMR : Analyze temperature-dependent spectra to identify rotameric equilibria or slow conformational exchanges .

Q. How can high-throughput experimentation (HTE) and machine learning optimize reaction conditions for derivative synthesis?

  • HTE Workflow : Use automated platforms to screen >100 conditions (e.g., catalysts, solvents) in parallel. Prioritize yield and enantiomeric excess (ee) as metrics .
  • Bayesian Optimization : Iteratively refine reaction parameters (e.g., pH, catalyst loading) using Gaussian processes to minimize experimental runs .
  • Heuristic Algorithms : Apply genetic algorithms to explore non-linear relationships between variables (e.g., pressure, stirring rate) .

Q. Example Table: Bayesian Optimization Results

IterationCatalyst Loading (%)ee (%)Yield (%)
157845
57.58562
106.29278

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。